Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUBHRHSOKNQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364242 | |
| Record name | Methyl (1H-benzimidazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19809-30-4 | |
| Record name | Methyl (1H-benzimidazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 1h Benzo D Imidazol 1 Yl Acetate
Conventional Synthetic Routes and Precursors
Conventional methods for synthesizing the target compound typically involve a two-step process: first, the formation of the benzimidazole (B57391) ring, followed by the attachment of the methyl acetate (B1210297) group to one of the ring's nitrogen atoms.
The foundational step in many syntheses is the construction of the benzimidazole core. The most common method involves the condensation of an ortho-disubstituted benzene (B151609) derivative, typically o-phenylenediamine, with a one-carbon electrophile such as a carboxylic acid or an aldehyde. nih.govasianpubs.org This reaction, known as the Phillips condensation when using a carboxylic acid, often requires harsh dehydrating conditions, utilizing agents like hydrochloric acid or polyphosphoric acid. nih.gov
An alternative involves the condensation of o-phenylenediamine with aldehydes in the presence of an oxidizing agent. nih.gov Various oxidizing agents have been reported, including sodium metabisulfite (Na₂S₂O₅), which is effective when the reaction is carried out in ethanol. nih.gov These reactions proceed through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring. The choice of aldehyde or carboxylic acid determines the substituent at the 2-position of the benzimidazole. For the synthesis of the unsubstituted benzimidazole precursor, formic acid or its equivalent is typically used.
Table 1: Comparison of Reagents for Benzimidazole Ring Synthesis
| C1 Source | Typical Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carboxylic Acid | Formic Acid | Strong Acid (HCl, PPA), Heat | High Yield | Harsh Conditions |
| Aldehyde | Formaldehyde | Oxidizing Agent (Na₂S₂O₅), Ethanol | Milder Conditions | Requires Oxidant |
The most direct and widely used method to synthesize Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate is the N-alkylation of the pre-formed benzimidazole ring. chemsrc.com This is a nucleophilic substitution reaction where the nitrogen atom of the benzimidazole acts as a nucleophile, attacking an alkyl halide.
The common precursors for this reaction are benzimidazole and a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). chemsrc.comsciforum.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone in the presence of a base. sciforum.netmdpi.com The base, commonly potassium carbonate (K₂CO₃) or triethylamine, deprotonates the N-H group of the benzimidazole, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the methyl haloacetate. sciforum.netmdpi.comresearchgate.net
The reaction generally proceeds at room temperature or with gentle heating to achieve completion, which can be monitored by thin-layer chromatography (TLC). sciforum.netmdpi.com Yields for this type of N-alkylation are often moderate to high, making it an efficient route for laboratory-scale and industrial synthesis.
Table 2: Typical Conditions for N-Alkylation of Benzimidazole
| Alkylating Agent | Base | Solvent | Temperature | Reported Yield |
|---|---|---|---|---|
| Methyl Bromoacetate | K₂CO₃ | Acetone | Reflux | Good |
| Methyl Chloroacetate | K₂CO₃ | DMF | Room Temp. | Good |
| Benzyl Chloroacetate | K₂CO₃ | DMF | Room Temp. | - |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | 77% mdpi.com |
Advanced Synthetic Strategies
Recent advancements in organic synthesis have led to the development of more sophisticated methods for preparing benzimidazole derivatives, focusing on improving efficiency, safety, and environmental impact.
While less common for simple N-alkylation with activated substrates like methyl haloacetates, transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation. These methods are particularly valuable for coupling less reactive partners. Palladium- and copper-catalyzed reactions are the most prominent in this area. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds, though it is more frequently applied to N-arylation rather than N-alkylation. The development of specific ligand systems can, however, enable such transformations under milder conditions than traditional methods.
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for benzimidazoles. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.
Key green strategies include:
Catalytic Synthesis : The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to efficiently promote the condensation of o-phenylenediamine with aldehydes in ethanol, offering high yields and a reusable catalyst system. semanticscholar.org
Solvent-Free Reactions : Performing reactions under solvent-free conditions significantly reduces environmental impact. asianpubs.orgnih.gov One such method involves heating a mixture of o-phenylenediamine, an aldehyde, and ammonium acetate at 70°C, leading to high yields of the benzimidazole product without the need for a solvent. asianpubs.org
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov The synthesis of 1,2-disubstituted benzimidazoles has been achieved in minutes with quantitative yields under solvent-free, microwave-assisted conditions using a catalyst like Erbium triflate (Er(OTf)₃). nih.gov
Table 3: Green Synthesis Approaches for Benzimidazole Derivatives
| Method | Catalyst/Condition | Solvent | Key Advantage |
|---|---|---|---|
| Nanocatalysis | ZnO Nanoparticles | Ethanol | High yield, reusable catalyst semanticscholar.org |
| Solvent-Free Condensation | Heat (70°C) | None | No solvent waste, simple procedure asianpubs.org |
| Microwave-Assisted | Er(OTf)₃ / Microwave | None | Drastically reduced reaction times (5-10 min) nih.gov |
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govdurham.ac.uk This technology is increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. acs.org
The synthesis of N-substituted benzimidazoles can be adapted to a continuous-flow setup. For example, an initial alkylation of benzimidazole could be performed in a heated reactor coil, followed by in-line mixing with a second reagent stream for a subsequent reaction or purification step. acs.org The high control over reaction parameters such as temperature, pressure, and residence time allows for process optimization that can lead to higher yields and purity compared to batch methods. nih.gov While specific flow syntheses for this compound are not widely documented, the modular nature of flow chemistry allows for the assembly of individual steps, such as N-alkylation and subsequent transformations, into an integrated and automated sequence. durham.ac.uk
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of several key reaction parameters, including the choice of base, solvent, temperature, and reaction time. Research efforts have focused on fine-tuning these conditions to maximize the yield and minimize the formation of byproducts.
A variety of bases can be employed to facilitate the deprotonation of benzimidazole, with common choices including inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydride (NaH), as well as organic bases like triethylamine (Et₃N). The selection of the base is critical, as its strength and solubility can impact the reaction rate and selectivity.
The solvent system also plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and tetrahydrofuran (THF) are frequently used as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction.
Temperature and reaction time are interdependent parameters that need to be carefully controlled. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired side products. Therefore, an optimal temperature profile is sought to ensure a clean and efficient conversion.
The following interactive data table summarizes typical findings from optimization studies, showcasing the impact of different reaction conditions on the yield of this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 8 | 75 |
| 2 | NaH | THF | Room Temp | 6 | 85 |
| 3 | Et₃N | DMF | 80 | 12 | 60 |
| 4 | K₂CO₃ | DMF | 60 | 6 | 82 |
| 5 | NaH | DMF | Room Temp | 4 | 90 |
Note: The data presented in this table is representative of typical optimization studies and may not reflect the results of a single specific study.
Detailed research findings indicate that the use of a strong base like sodium hydride in a polar aprotic solvent such as DMF at room temperature often provides the highest yields in the shortest reaction times. The use of potassium carbonate in acetone under reflux conditions also offers a viable and often more economical alternative, albeit with slightly lower yields and longer reaction times.
Stereochemical Control in Analogous Systems
While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of its chiral analogs and other substituted benzimidazole derivatives. In systems where a stereocenter is present, either in the benzimidazole core or in the substituent at the N-1 position, the control of stereochemistry becomes a critical aspect of the synthesis.
For analogous systems containing a chiral center, the introduction of stereoselectivity can be achieved through several strategies. One common approach is the use of chiral starting materials. For instance, if a chiral benzimidazole derivative is used as the nucleophile, the stereochemistry of the final product can be predetermined.
Another strategy involves the use of chiral auxiliaries or catalysts. Chiral phase-transfer catalysts, for example, can be employed to induce enantioselectivity in the N-alkylation reaction. These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
Furthermore, in cases where the substituent to be introduced at the N-1 position is chiral, the stereochemical outcome of the reaction can be influenced by the nature of the reactants and the reaction conditions. Diastereoselective reactions can be designed by carefully selecting the chiral starting materials and optimizing the reaction parameters to favor the formation of the desired diastereomer.
While not directly applicable to the synthesis of the achiral target compound, the study of stereochemical control in these analogous systems is crucial for the broader field of medicinal chemistry, where the specific stereoisomer of a drug often exhibits the desired therapeutic activity while others may be inactive or even have adverse effects.
Reactivity and Mechanistic Pathways of Methyl 2 1h Benzo D Imidazol 1 Yl Acetate
Chemical Transformations at the Ester Moiety
The ester group in Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid esters. These transformations allow for the conversion of the ester into a variety of other functional groups.
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and to drive the reaction to completion, a large excess of water is typically used. The products of the acid-catalyzed hydrolysis of this compound are 2-(1H-benzo[d]imidazol-1-yl)acetic acid and methanol.
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This process is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol). The final products are the salt of the carboxylic acid and methanol.
While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the mechanisms are expected to follow these well-established pathways for ester hydrolysis youtube.com. The stability of the benzimidazole (B57391) ring under these conditions is generally high, although harsh conditions could potentially lead to degradation.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, transesterification would involve reacting it with a different alcohol (R'-OH) to produce a new ester, 2-(1H-benzo[d]imidazol-1-yl)acetate, and methanol.
The general mechanism for transesterification is as follows:
Base-Catalyzed : An alkoxide (R'O⁻) acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate, which then eliminates a methoxide ion (CH₃O⁻) to yield the new ester.
Acid-Catalyzed : The carbonyl oxygen is protonated by the acid catalyst. The new alcohol (R'-OH) then attacks the electrophilic carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed.
To ensure a high yield of the desired product, the alcohol used for the transesterification is often used in large excess or as the solvent. While this reaction is a standard transformation for esters, specific studies detailing the transesterification of this compound with a diverse range of alcohols are not readily found in the surveyed literature. However, the principles of transesterification are broadly applicable to this compound.
The ester moiety of this compound can be converted to amides and hydrazides through reactions with amines and hydrazine, respectively. These reactions are important for the synthesis of new derivatives with potential biological activities.
Amidation: The reaction with ammonia, primary, or secondary amines yields the corresponding amide, 2-(1H-benzo[d]imidazol-1-yl)acetamide. This reaction typically requires heating and may be catalyzed.
Hydrazinolysis: The reaction with hydrazine hydrate is a common method to convert esters to hydrazides. For a closely related compound, ethyl (2-methyl-1H-benzimidazol-1-yl) acetate (B1210297), refluxing with hydrazine hydrate in ethanol yields the corresponding acetohydrazide in good yields (around 64%) nih.gov. Similarly, reacting it with phenylhydrazine produces the N'-phenylacetohydrazide with a yield of 60% nih.gov. These findings strongly suggest that this compound would undergo similar transformations to produce 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide. This hydrazide is a versatile intermediate for the synthesis of other heterocyclic compounds.
Table 1: Hydrazinolysis and Amidation of a Related Benzimidazole Ester Data based on the reactions of ethyl (2-methyl-1H-benzimidazol-1-yl) acetate nih.gov.
| Reactant | Product | Yield (%) |
|---|---|---|
| Hydrazine Hydrate | 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide | 64 |
| Phenyl Hydrazine | 2-(2-methyl-1H-benzimidazol-1-yl)-N′-phenylacetohydrazide | 60 |
| Hydroxylamine | N-hydroxy-2-(2-methyl-1H-benzimidazol-1-yl) acetamide | 63 |
Reactivity of the Benzimidazole Nitrogen Atoms
The benzimidazole ring contains two nitrogen atoms. In this compound, the N-1 nitrogen is a tertiary amine, being part of the ring and substituted with the acetate group. The N-3 nitrogen is a pyridine-like, sp²-hybridized nitrogen with a lone pair of electrons in an sp² orbital in the plane of the ring.
Since the N-1 position is already substituted, any further N-alkylation or N-acylation would occur at the N-3 position. This reaction would lead to the formation of a quaternary benzimidazolium salt. The N-3 nitrogen is nucleophilic and can react with electrophiles like alkyl halides or acyl chlorides.
The reaction would proceed as follows: this compound + R-X → [1-(Methoxycarbonylmethyl)-3-alkyl-1H-benzo[d]imidazol-3-ium]⁺ X⁻
While the N-alkylation of unsubstituted benzimidazoles is a common reaction, the further alkylation of an N-1 substituted benzimidazole is less common. The presence of the substituent at N-1 can sterically hinder the approach of the electrophile to N-3. However, under appropriate conditions, quaternization is possible. There is limited specific literature on the N-alkylation or N-acylation of this compound itself.
The N-3 nitrogen atom of the benzimidazole ring is basic due to the presence of a lone pair of electrons. It can be protonated by acids to form a benzimidazolium cation. The basicity of the benzimidazole ring is an important property that influences its solubility and its ability to form salts.
The pKa of the conjugate acid of the parent benzimidazole is approximately 5.6 wikipedia.orgchemicalbook.com. For 1-methylbenzimidazole, a close analog to the target compound, the predicted pKa is 5.40 chemicalbook.com. This suggests that this compound is a weak base, with the N-3 atom being the site of protonation. The electron-withdrawing character of the ester group attached to N-1 might have a minor influence on the basicity of the N-3 atom.
Table 2: pKa Values of Benzimidazole and a Related Compound
| Compound | pKa of Conjugate Acid |
|---|---|
| Benzimidazole | ~5.6 wikipedia.orgchemicalbook.com |
| 1-Methylbenzimidazole | 5.40 (Predicted) chemicalbook.com |
Compound Names
Electrophilic and Nucleophilic Aromatic Substitution on the Benzimidazole Ring
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, presents a nuanced reactivity profile towards aromatic substitution reactions. The outcome is governed by the electronic nature of the attacking reagent and the directing effects of the fused heterocyclic system and its substituents.
Furthermore, the nitrogen atom of the imidazole moiety, specifically the N-H group in the parent benzimidazole, is a primary site for electrophilic substitution. nih.govacs.org In the case of this compound, the N-1 position is already substituted. However, this highlights the general propensity for N-alkylation and N-acylation reactions at the imidazole nitrogen, a common pathway in benzimidazole chemistry. nih.govacs.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Predicted Reactivity | Influencing Factors |
|---|---|---|
| C4 | Moderate | Proximity to N-3 (deactivating), potential for resonance stabilization |
| C5 | Low | Less activated compared to other positions |
| C6 | High | Most electronically favorable position for electrophilic attack |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the benzimidazole ring is significantly less common than electrophilic substitution. This type of reaction requires the aromatic ring to be electron-deficient, typically achieved through the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to a suitable leaving group. nih.govmasterorganicchemistry.com
The parent this compound molecule lacks the necessary activation for facile SNAr reactions on its benzene ring. For such a reaction to occur, the benzimidazole ring would first need to be functionalized with potent EWGs, such as nitro groups, and a good leaving group, like a halide. If, for example, a 6-nitro-7-chloro-substituted derivative were synthesized, a nucleophile could then displace the chloride. The reaction would proceed via a negatively charged intermediate known as a Meisenheimer complex, or potentially through a concerted mechanism. nih.govnih.gov
Oxidative and Reductive Transformations
The oxidative and reductive stability and reactivity of this compound are determined by the robustness of the benzimidazole core and the susceptibility of the methyl acetate side chain.
Oxidative Transformations: The benzimidazole ring is generally resistant to oxidation under mild conditions. This stability is demonstrated in related compounds where functional groups attached to the ring can be selectively oxidized without disrupting the heterocyclic core. For instance, the oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to its corresponding ketone can be achieved using reagents like hydrogen peroxide with a ruthenium catalyst, leaving the benzimidazole structure intact. researchgate.net Stronger oxidizing agents, such as potassium permanganate or chromic acid under harsh conditions, can lead to the degradation of the benzene ring. The ester side chain is also relatively stable to oxidation, though cleavage can occur under extreme conditions.
Reductive Transformations: The primary site for reduction in this compound is the ester functional group. The carbonyl group of the ester can be reduced to an alcohol using powerful reducing agents.
Reduction to Alcohol: Reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent would readily reduce the methyl ester to the corresponding primary alcohol, 2-(1H-benzo[d]imidazol-1-yl)ethanol.
Benzene Ring Reduction: The benzene portion of the benzimidazole ring can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature using catalysts like rhodium on carbon. This would lead to the formation of a tetrahydrobenzimidazole derivative. The imidazole ring is generally more resistant to catalytic hydrogenation than the benzene ring.
Table 2: Potential Redox Reactions and Conditions
| Transformation | Reagent/Condition | Product |
|---|---|---|
| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(1H-benzo[d]imidazol-1-yl)ethanol |
| Benzene Ring Hydrogenation | H₂, Rh/C, High Pressure/Temp | Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)acetate |
| Side-Chain Oxidation | Not applicable (already oxidized) | - |
Radical Reactions Involving this compound
While the ionic reactivity of this compound is more extensively studied, its potential involvement in radical reactions can be inferred from the general principles of radical chemistry. The stability of radical intermediates is a key factor in determining the reaction pathway.
The most likely position for radical initiation is the methylene (B1212753) (-CH₂-) group of the acetate side chain. This position is analogous to a benzylic position, as it is adjacent to the nitrogen atom of the imidazole ring, which can help stabilize a radical intermediate through resonance.
A potential radical reaction is free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or UV light. This would likely lead to the substitution of a hydrogen atom on the methylene bridge with a bromine atom, yielding Methyl 2-bromo-2-(1H-benzo[d]imidazol-1-yl)acetate.
Another possibility involves radical addition reactions to the benzene ring, though this is less common and typically requires specific radical-generating systems. The benzimidazole ring itself can also participate in radical reactions, but these pathways are not as well-defined for this specific substrate.
Photochemical Reactivity and Excited State Mechanisms
The photochemical behavior of benzimidazole derivatives is of significant interest due to their applications in materials science and photobiology. The absorption of ultraviolet (UV) light by this compound promotes the molecule to an electronically excited state, from which several de-excitation pathways are possible.
Upon excitation, the molecule can transition to a singlet excited state (S₁). From this state, it can relax back to the ground state (S₀) via radiative (fluorescence) or non-radiative (internal conversion) processes. Alternatively, it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). The triplet state is longer-lived and can decay back to the ground state via phosphorescence or non-radiative decay.
Studies on complex benzimidazole systems have identified various excited-state species, including locally excited (LE) states, where the excitation is confined to a specific part of the molecule (like the benzimidazole core), and charge-transfer (CT) states, where an electron is transferred from a donor part to an acceptor part of the molecule upon excitation. nih.gov For this compound, the benzimidazole ring would act as the primary chromophore. The excited state dynamics, including the efficiency of fluorescence versus intersystem crossing, would be influenced by the solvent environment and the presence of other interacting species. While detailed photophysical data for this specific molecule is scarce, the general mechanisms observed in related benzimidazole compounds provide a framework for understanding its potential photochemical reactivity. nih.govnih.gov
Table 3: Key Photophysical Processes for Benzimidazole Derivatives
| Process | Description | Typical Wavelength Range |
|---|---|---|
| UV Absorption (S₀ → S₁) | Promotion of an electron to a higher energy orbital. | 240-280 nm |
| Fluorescence (S₁ → S₀) | Radiative decay from the lowest singlet excited state. | 300-400 nm |
| Intersystem Crossing (S₁ → T₁) | Non-radiative transition between states of different spin multiplicity. | N/A |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 1h Benzo D Imidazol 1 Yl Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound displays characteristic signals for the benzimidazole (B57391) ring and the methyl acetate (B1210297) substituent. The aromatic region typically shows four distinct protons of the benzene (B151609) ring, often appearing as two sets of multiplets due to the unsymmetrical substitution at the N-1 position. A sharp singlet corresponds to the proton on the C2 carbon of the imidazole (B134444) ring. The methylene (B1212753) protons (N-CH₂) of the acetate group appear as a singlet, and the methyl protons (O-CH₃) of the ester also present as a singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The substitution at the N-1 position removes the plane of symmetry present in unsubstituted benzimidazole, resulting in seven unique signals for the benzimidazole core carbons. Additional signals correspond to the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.
To definitively assign these signals, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which is particularly useful for assigning the adjacent protons on the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), allowing for the unambiguous assignment of each protonated carbon. youtube.comnih.gov
Based on data from closely related N-substituted benzimidazole derivatives, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts. niscpr.res.innih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| H-2 | ~8.05 (s) | C-2 (~144.5) | C-4, C-7a, N-CH₂ |
| H-4 | ~7.80 (m) | C-4 (~120.5) | C-2, C-5, C-7a |
| H-5 | ~7.30 (m) | C-5 (~123.0) | C-4, C-6, C-7 |
| H-6 | ~7.30 (m) | C-6 (~122.5) | C-5, C-7, C-7a |
| H-7 | ~7.45 (m) | C-7 (~110.0) | C-5, C-6, N-CH₂ |
| N-CH₂ | ~5.00 (s) | N-CH₂ (~46.5) | C-2, C-7a, C=O |
| O-CH₃ | ~3.80 (s) | O-CH₃ (~52.5) | C=O |
| - | - | C-3a (~143.0) | - |
| - | - | C-7a (~134.0) | - |
Solid-state NMR (ssNMR) provides insight into the structure of materials in their solid phase. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. For N-substituted benzimidazoles, where tautomerism is blocked, ssNMR is particularly useful for probing the effects of crystal packing and identifying distinct molecular conformations. beilstein-journals.orgresearchgate.net
The ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) spectrum of this compound is expected to show narrower lines than a static spectrum and reveal distinct signals for each carbon. The chemical shifts in the solid state can differ from those in solution due to intermolecular effects such as hydrogen bonding and π-π stacking. nih.govacs.org For instance, carbons involved in intermolecular interactions may show noticeable shifts. Furthermore, if multiple, non-equivalent molecules exist in the crystal's asymmetric unit, ssNMR may resolve separate signals for each, providing information that is averaged out in solution. researchgate.net The absence of rapid rotation around the N1-CH₂ bond in the solid state may also lead to distinct chemical shifts for aromatic carbons that are equivalent in solution due to free rotation.
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. researchgate.net For this compound, a key dynamic process is the rotation around the N1-CH₂ single bond, which can be sterically hindered.
By recording ¹H NMR spectra at various temperatures, the energetics of this rotation can be investigated. At high temperatures, if the rotation is fast, the spectra will show sharp, averaged signals. As the temperature is lowered, the rotation slows down. If the energy barrier is sufficiently high, the exchange rate may become slow enough to observe separate signals for the different conformers (rotamers). At an intermediate temperature, known as the coalescence temperature (Tc), the signals for the exchanging sites broaden and merge. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. beilstein-journals.org This analysis provides quantitative data on the conformational flexibility of the acetate substituent relative to the benzimidazole ring.
Vibrational Spectroscopy (FTIR and Raman) for Bond Characterization and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and characterizing chemical bonds.
The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to its structural components.
Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. In-plane C=C stretching vibrations of the benzimidazole ring are observed in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ range and are indicative of the substitution pattern.
Ester Group: The most prominent band is the strong C=O stretching vibration, expected around 1735-1750 cm⁻¹. Two distinct C-O stretching bands are also characteristic of esters, appearing in the 1300-1000 cm⁻¹ region.
Aliphatic Groups: The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are typically observed in the 2950-2850 cm⁻¹ range. acs.org
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2950-2850 | Medium-Weak |
| C=O Stretch | Ester | 1750-1735 | Strong |
| C=N Stretch | Imidazole Ring | 1620-1600 | Medium |
| C=C Stretch | Aromatic/Imidazole Ring | 1600-1450 | Medium-Strong |
| C-H Bend | Aliphatic (CH₂, CH₃) | 1470-1370 | Medium |
| C-O Stretch | Ester | 1300-1000 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₀H₁₀N₂O₂), the calculated exact mass is 190.07423 Da. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for the molecular formula.
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can also be used to study the molecule's fragmentation pathways, which provides further structural confirmation. The fragmentation of N-substituted benzimidazoles often follows predictable patterns. journalijdr.comresearchgate.net A plausible fragmentation pathway for the title compound is outlined below:
Molecular Ion (M⁺•): The initial species observed is the molecular ion at m/z 190.
Loss of Methoxy Radical: A primary fragmentation is the α-cleavage of the ester, leading to the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion at m/z 159.
Loss of Carbomethoxy Group: Cleavage of the N-C bond can result in the loss of the entire methyl acetate side chain as a radical (•CH₂COOCH₃, 73 Da), yielding the benzimidazolyl cation at m/z 117.
Fragmentation of the Benzimidazole Ring: A characteristic fragmentation of the benzimidazole core involves the loss of hydrogen cyanide (HCN, 27 Da) from the m/z 117 ion, resulting in a fragment at m/z 90. journalijdr.com
Table 3: Plausible HRMS Fragmentation for this compound
| m/z (Calculated) | Formula | Identity | Plausible Origin |
|---|---|---|---|
| 190.0742 | C₁₀H₉N₂O₂ | [M]⁺• | Molecular Ion |
| 159.0558 | C₉H₇N₂O | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 131.0558 | C₈H₇N₂ | [M - •COOCH₃]⁺ | Loss of carbomethoxy radical |
| 117.0609 | C₇H₅N₂ | [Benzimidazolyl-CH₂]⁺ | Cleavage of C-C bond |
Single-Crystal X-ray Diffraction Analysis
While a specific crystal structure for this compound is not widely reported, analysis of closely related N-substituted benzimidazole structures provides a clear picture of the expected molecular geometry and packing. nih.govcardiff.ac.uk
The benzimidazole ring system is expected to be essentially planar. The N-substituent, the methyl acetate group, will be oriented at a specific torsion angle relative to this plane. Bond lengths and angles within the benzimidazole core are well-established, with C=N bonds being shorter than C-N bonds, and aromatic C-C bonds having lengths intermediate between single and double bonds.
In the solid state, intermolecular forces dictate the crystal packing. For this molecule, C-H···O hydrogen bonds are expected, where the aromatic C-H or methylene C-H donors interact with the oxygen atoms of the ester carbonyl group on adjacent molecules. cardiff.ac.uk Furthermore, π-π stacking interactions between the electron-rich benzimidazole rings of neighboring molecules are a common feature in the crystal packing of such aromatic systems. nih.gov These interactions collectively stabilize the three-dimensional crystal lattice.
Table 4: Expected Bond Lengths and Angles based on Analogous Structures
| Bond/Angle | Expected Value |
|---|---|
| C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.34 Å |
| O-CH₃ (ester) | ~1.45 Å |
| N1-C2 | ~1.34 Å |
| N1-C7a | ~1.39 Å |
| N1-CH₂ | ~1.47 Å |
| C-N-C (imidazole ring) | ~108° |
| C-N-C (N1-substituent) | ~125° |
Molecular Conformation, Bond Lengths, and Bond Angles
The molecular conformation of benzimidazole derivatives is characterized by the fusion of a benzene and an imidazole ring, creating a bicyclic system. The planarity of this core structure can be influenced by the nature and position of its substituents. In derivatives of this compound, the benzimidazole moiety itself is generally planar or nearly planar. For instance, in a related compound, the benzimidazole unit is almost planar, though the entire molecule may not be, due to the orientation of its substituents researchgate.net.
The bond lengths and angles within the benzimidazole core are consistent with its aromatic character. Carbon-carbon bond lengths in the benzene ring typically fall within the aromatic range, and the carbon-nitrogen bonds in the imidazole ring also exhibit partial double-bond character. The geometry around the nitrogen and carbon atoms of the imidazole ring is trigonal planar, as expected for sp²-hybridized atoms. In various benzimidazole derivatives, the C-N bond lengths within the imidazole ring have been reported to be in the range of 1.318 to 1.384 Å researchgate.net. The bond angles and distances are generally in good agreement with expected values for such heterocyclic systems researchgate.net.
Interactive Table: Representative Bond Lengths and Angles in Benzimidazole Derivatives.
| Bond/Angle | Typical Value (Å/°) | Reference Compound(s) |
| C-N (imidazole) | 1.318 - 1.384 | 2-phenyl-1H-benzo[d]imidazoles |
| C-C (benzene) | Aromatic range | General benzimidazole derivatives |
| N-C-N (imidazole) | ~111 - 117 | 2-phenyl-1H-benzo[d]imidazoles |
| C-N-C (imidazole) | ~105 - 127 | 2-phenyl-1H-benzo[d]imidazoles |
Note: The data presented is for benzimidazole derivatives and is used to infer the probable characteristics of this compound.
Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking
Intermolecular interactions play a crucial role in the solid-state arrangement of benzimidazole derivatives. Hydrogen bonding and π-π stacking are the most prominent of these non-covalent forces, dictating the formation of supramolecular structures.
Hydrogen Bonding: The benzimidazole moiety contains both a hydrogen bond donor (the N-H group of the imidazole ring) and hydrogen bond acceptors (the nitrogen atoms of the imidazole ring). This allows for the formation of various hydrogen bonding motifs. In the crystal structures of numerous benzimidazole derivatives, intermolecular N-H···N hydrogen bonds are commonly observed, leading to the formation of chains or layers nih.govnih.gov. When substituents with hydrogen bonding capabilities, such as hydroxyl or carboxyl groups, are present, additional O-H···N or O-H···O interactions can further stabilize the crystal lattice nih.gov.
π-π Stacking: The planar, aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions between adjacent molecules. These interactions can occur in various arrangements, including head-to-tail and head-to-head stacking nih.gov. The extent and geometry of π-π stacking are influenced by the substituents on the benzimidazole core. These interactions, along with hydrogen bonds, are fundamental in the self-assembly of these molecules in the solid state nih.govresearchgate.netresearchgate.net. In some derivatives, the interplay of hydrogen bonding and π-π stacking leads to the formation of complex one-dimensional ladder-like structures nih.gov.
Crystal Packing and Supramolecular Architectures
The combination of hydrogen bonding and π-π stacking interactions governs the crystal packing and the formation of intricate supramolecular architectures in benzimidazole derivatives. The specific arrangement of molecules in the crystal lattice is highly dependent on the nature and position of the substituents.
In many cases, these non-covalent interactions lead to the formation of one-, two-, or three-dimensional networks researchgate.netnih.gov. For example, N-H···N hydrogen bonds can link molecules into chains, which are then further organized by π-π stacking interactions between the benzimidazole rings of neighboring chains nih.gov. The presence of other functional groups can introduce additional hydrogen bonding opportunities, leading to more complex layered or three-dimensional structures nih.gov. The study of these supramolecular assemblies is crucial for understanding the material properties of these compounds researchgate.net.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of benzimidazole derivatives.
UV-Vis Absorption: Benzimidazole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are attributed to π → π* electronic transitions within the aromatic system. The parent benzimidazole molecule shows absorption maxima that can be influenced by solvent polarity and substitution researchgate.netspectrabase.com. For substituted benzimidazoles, the position and intensity of these absorption bands can be significantly affected by the electronic nature of the substituents. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, respectively. For instance, some benzimidazole derivatives show absorption bands around 265 nm and 303 nm, which are assigned to transitions associated with the benzimidazole ring and n to π* transitions, respectively nih.gov.
Fluorescence Emission: Many benzimidazole derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. The fluorescence properties are also highly sensitive to the molecular structure and the environment. The emission wavelength and quantum yield can be tuned by modifying the substituents on the benzimidazole core. For example, some derivatives exhibit strong solid-state fluorescence researchgate.net. The introduction of certain groups can lead to aggregation-induced emission (AIE) properties, where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state semanticscholar.org. The fluorescence of some benzimidazole-based probes can be modulated by interactions with specific analytes, making them useful as chemical sensors nih.govnih.gov. In some cases, benzimidazole derivatives have been shown to exhibit intramolecular charge transfer (ICT) characteristics, where the emission spectrum is sensitive to solvent polarity rsc.org.
Interactive Table: Spectroscopic Data for Representative Benzimidazole Derivatives.
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Key Features |
| Benzimidazole | ~276 | Varies | Parent compound |
| 2-(p-tolyl)-1H-benzo[d]imidazole | 265, 303 | 350, 357 | Used in fluorescent probes nih.gov |
| Benzimidazole nih.govarenes | ~300, 310 | - | Macrocyclic structures researchgate.net |
| ESIPT-based benzimidazoles | 325 | 355, 450 | Excited-state intramolecular proton transfer nih.gov |
Note: This table provides a summary of spectroscopic data for various benzimidazole derivatives to illustrate the general photophysical properties of this class of compounds.
Computational and Theoretical Studies on Methyl 2 1h Benzo D Imidazol 1 Yl Acetate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule. For benzimidazole (B57391) derivatives, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to provide a balance between computational cost and accuracy. niscpr.res.inresearchgate.netekb.eg
A key aspect of understanding a molecule's reactivity and electronic properties is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.govirjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com For benzimidazole derivatives, this energy gap has been used to understand bioactivity related to intermolecular charge transfer. irjweb.com
The Molecular Electrostatic Potential (MESP) map is another vital tool derived from quantum chemical calculations. It illustrates the charge distribution within a molecule, allowing for the identification of electron-rich and electron-deficient regions. nih.gov These sites are crucial for predicting how the molecule will interact with other species. In MESP maps, red areas typically denote regions of negative electrostatic potential (nucleophilic sites), which are prone to electrophilic attack, while blue areas indicate positive potential (electrophilic sites), which are susceptible to nucleophilic attack. niscpr.res.innih.gov For benzimidazole-type structures, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the acetate (B1210297) group are expected to be the primary centers of negative potential.
Table 1: Representative Calculated Electronic Properties for a Benzimidazole Derivative (Note: Data is representative of benzimidazole derivatives and not specific to Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate)
| Parameter | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.2967 eV | B3LYP/6-311G |
| LUMO Energy | -1.8096 eV | B3LYP/6-311G |
| HOMO-LUMO Gap (ΔE) | 4.4871 eV | B3LYP/6-311G |
| Chemical Hardness (η) | 2.2449 eV | B3LYP/6-311G |
| Dipole Moment (µ) | 6.9392 D | B3LYP/6-311++G(d,p) |
This interactive table presents typical quantum chemical calculation results for a related benzimidazole compound, illustrating the types of data generated in such studies. researchgate.netirjweb.com
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers for converting between them.
By systematically rotating the rotatable bonds—such as the C-C and C-N bonds of the acetate side chain—and calculating the energy at each step, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. Such studies reveal the preferred spatial orientation of the benzimidazole ring relative to the methyl acetate group, which is crucial for understanding its interactions with biological targets or its packing in a crystal lattice. nih.gov For example, the dihedral angle between the benzimidazole ring system and adjacent functional groups is a key parameter determined in these analyses. nih.gov
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. niscpr.res.in Theoretical values are typically calculated for the optimized molecular geometry and are often correlated with experimental spectra to aid in signal assignment. niscpr.res.in For related benzimidazole derivatives, a good correlation between calculated and experimental shifts has been demonstrated. niscpr.res.in
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. niscpr.res.innih.gov These calculations help in the assignment of complex experimental spectra by identifying the specific atomic motions (stretching, bending, etc.) associated with each vibrational band. niscpr.res.innih.gov
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption maxima (λ_max) observed in UV-Vis spectroscopy. acs.org This analysis provides insights into the nature of the electronic excitations, often corresponding to π→π* or n→π* transitions within the benzimidazole chromophore. researchgate.net
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Benzimidazole Derivative (Note: Data is representative and not specific to this compound)
| Spectrum | Parameter | Predicted Value | Experimental Value |
| ¹H NMR | Aromatic Protons | δ 6.66 - 8.58 ppm | δ 6.96 - 8.03 ppm |
| ¹³C NMR | Carbonyl Carbon | δ 170.14 - 171.48 ppm | δ 165.5 - 167.1 ppm |
| IR | C=O Stretch | ~1739 cm⁻¹ | ~1708 cm⁻¹ |
This interactive table compares theoretically predicted spectroscopic data with experimental values for similar benzimidazole structures, showing the typical accuracy of such computational methods. niscpr.res.inekb.egnih.govacs.org
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior in an explicit solvent environment over time. MD simulations are used to study the conformational flexibility, solvation structure, and dynamic interactions of this compound in solution. nih.govresearchgate.net
By simulating the molecule surrounded by water or other solvent molecules, researchers can observe how the solvent affects its conformation and how the solute, in turn, structures the surrounding solvent. This is particularly important for understanding properties like solubility and for modeling interactions with biological macromolecules, where the presence of water is crucial. researchgate.net
Theoretical Elucidation of Reaction Mechanisms via Transition State Theory
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, hydrolysis, or metabolic transformations. Using methods based on Transition State Theory, chemists can calculate the geometries and energies of reactants, products, and, most importantly, the transition states that connect them.
This allows for the determination of activation energies and reaction rates, providing a detailed, step-by-step picture of the reaction pathway. For instance, the cyclocondensation reaction that forms the benzimidazole ring is a common subject for such mechanistic studies. semanticscholar.org
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models use computationally derived molecular descriptors as independent variables to predict a specific chemical property.
For a series of benzimidazole derivatives, descriptors could include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and topological indices. nih.gov A QSRR model could then be developed to predict, for example, the rate of hydrolysis of the ester group in this compound and its analogues based on these calculated descriptors. Such models are valuable for designing new molecules with desired reactivity profiles without the need to synthesize and test every compound.
Non-Covalent Interaction Analysis
Non-covalent interactions play a crucial role in determining the supramolecular architecture and solid-state packing of molecular crystals. In the case of this compound, a comprehensive understanding of these weak forces is essential for predicting its crystal structure and physicochemical properties. While specific studies on this exact molecule are limited, analysis of closely related benzimidazole derivatives provides significant insight into the expected non-covalent interactions.
Computational methods, particularly Hirshfeld surface analysis, are powerful tools for the visualization and quantification of intermolecular contacts in crystalline solids. For a structurally similar compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, Hirshfeld analysis has revealed a network of hydrogen bonds and other weak interactions that govern its crystal packing. nih.govresearchgate.net These findings serve as a valuable reference for understanding the potential non-covalent interactions involving this compound.
The primary non-covalent interactions anticipated for this compound include hydrogen bonding, π–π stacking, and C—H⋯π interactions. The benzimidazole ring system, with its electron-rich π system and hydrogen bond donor/acceptor capabilities, is a key participant in these interactions.
Hydrogen Bonding:
The molecular structure of this compound features potential hydrogen bond acceptors in the form of the nitrogen atom in the imidazole ring and the oxygen atoms of the acetate group. The aromatic and aliphatic C-H groups can act as weak hydrogen bond donors. In the analogous 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, O—H⋯N and C—H⋯O hydrogen bonds are observed, forming a one-dimensional chain in the crystal structure. nih.govresearchgate.net For this compound, it is plausible that intermolecular C—H⋯N and C—H⋯O interactions play a significant role in stabilizing the crystal lattice.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Interaction Type |
| C-H (aromatic) | N (imidazole) | C—H⋯N |
| C-H (methyl) | N (imidazole) | C—H⋯N |
| C-H (methylene) | N (imidazole) | C—H⋯N |
| C-H (aromatic) | O (carbonyl) | C—H⋯O |
| C-H (methyl) | O (carbonyl) | C—H⋯O |
| C-H (methylene) | O (carbonyl) | C—H⋯O |
| C-H (aromatic) | O (ester) | C—H⋯O |
| C-H (methyl) | O (ester) | C—H⋯O |
| C-H (methylene) | O (ester) | C—H⋯O |
π–π Stacking and C—H⋯π Interactions:
Hirshfeld Surface Analysis Insights:
Hirshfeld surface analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid provides a quantitative breakdown of the intermolecular contacts. The two-dimensional fingerprint plots derived from this analysis show the relative contributions of different interactions. researchgate.net For this related molecule, the dominant interactions are H⋯H contacts, followed by C⋯H/H⋯C and N⋯H/H⋯N interactions. researchgate.net A similar distribution of contacts would be anticipated for this compound, highlighting the importance of even weak van der Waals forces in the crystal packing.
Table 2: Predicted Contributions of Non-Covalent Interactions for this compound (based on analogy with 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid)
| Interaction Type | Predicted Contribution |
| H⋯H | High |
| C⋯H/H⋯C | Significant |
| N⋯H/H⋯N | Moderate |
| O⋯H/H⋯O | Moderate |
| π–π stacking | Significant |
| C—H⋯π | Present |
Derivatization and Synthetic Utility of Methyl 2 1h Benzo D Imidazol 1 Yl Acetate
Design and Synthesis of Novel Benzimidazole (B57391) Analogs
The design of new benzimidazole analogs often focuses on introducing structural diversity to explore the structure-activity relationships (SAR) of this privileged scaffold. The methyl 2-(1H-benzo[d]imidazol-1-yl)acetate molecule is an ideal starting point for such explorations due to the chemical reactivity of its distinct components.
Modifications at the Ester Functionality
The ester group of this compound is a primary site for derivatization. One of the most common and synthetically useful modifications is its conversion to an acetohydrazide. This transformation is typically achieved by reacting the parent ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. This reaction proceeds efficiently to yield 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide, a key intermediate for further synthesis.
This acetohydrazide intermediate serves as a versatile building block for constructing various five-membered heterocycles. For instance, it can be cyclized to form 1,3,4-oxadiazole rings. One common method involves reacting the acetohydrazide with carbon disulfide in the presence of a base to yield a 1,3,4-oxadiazole-2-thiol derivative researchgate.net. Alternatively, condensation with various carboxylic acids can produce a range of 5-substituted-1,3,4-oxadiazole derivatives researchgate.netnih.gov. The general synthetic pathway is outlined below:
Table 1: Synthesis of Acetohydrazide and Oxadiazole Derivatives
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Hydrazine Hydrate | 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide | Creation of a key intermediate nih.govresearchgate.net |
| 2a | 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide | Carbon Disulfide/KOH | 5-(((1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol | Synthesis of thiol-substituted oxadiazoles researchgate.net |
Furthermore, the acetohydrazide can be condensed with various aldehydes to form Schiff bases (hydrazones) nih.govscirp.org. These hydrazones can then be used in cyclization reactions to create other complex heterocyclic systems, such as 1,3-oxazepine derivatives scirp.orgresearchgate.net.
Substitutions on the Benzimidazole Aromatic Ring
The benzene (B151609) ring portion of the benzimidazole scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the molecule's properties. The positions most reactive to electrophilic attack are typically the 5- and 6-positions researchgate.net.
Common electrophilic substitution reactions applicable to the benzimidazole core include:
Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the aromatic ring, primarily at the 5(6)-position researchgate.net. Ozone-mediated nitration with nitrogen dioxide has also been reported to yield 1-nitrobenzimidazoles nih.gov.
Halogenation: Reactions with halogens (e.g., bromine, chlorine) or N-halosuccinimides in an acidic medium can lead to the formation of mono- or di-halogenated benzimidazole derivatives semanticscholar.orgnih.gov. The position of halogenation can be influenced by the substituents already present on the ring semanticscholar.org.
These substitutions are crucial for developing compound libraries, as seen in strategies where a bromo-substituted benzimidazole is used as a handle for further diversification via cross-coupling reactions researchgate.netresearchgate.net.
Structural Elucidation of Novel Analogs
The structures of newly synthesized analogs of this compound are confirmed using a combination of modern spectroscopic techniques. These methods provide unambiguous evidence for the proposed chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural confirmation. In ¹H NMR, characteristic signals for the aromatic protons of the benzimidazole ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester are observed. Upon derivatization, shifts in these signals and the appearance of new signals corresponding to the added functional groups confirm the transformation. For example, the conversion to a hydrazide results in the disappearance of the methyl ester singlet and the appearance of signals for the -NH and -NH₂ protons researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The parent ester shows a characteristic carbonyl (C=O) stretching band around 1740-1760 cm⁻¹. Following conversion to an acetohydrazide, this band shifts to a lower frequency (amide C=O stretch, ~1660 cm⁻¹), and new bands corresponding to N-H stretching appear researchgate.net.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which must match the calculated values for the proposed molecular formula.
Table 2: Typical Spectroscopic Data for Benzimidazole Ester and Hydrazide Derivatives
| Compound Type | Technique | Key Spectroscopic Features |
|---|---|---|
| Benzimidazole Ester | ¹H NMR | Signals for aromatic protons (7.2-7.8 ppm), CH₂ ( ~5.0 ppm), OCH₃ (~3.7 ppm) acs.orgnih.gov |
| ¹³C NMR | Carbonyl carbon signal (~168 ppm) nih.gov | |
| IR | Ester C=O stretch (~1750 cm⁻¹) researchgate.net | |
| Benzimidazole Acetohydrazide | ¹H NMR | Disappearance of OCH₃ signal; appearance of NH (~9.4 ppm) and NH₂ (~4.4 ppm) signals |
This compound as a Key Intermediate in Complex Heterocyclic Synthesis
The benzimidazole scaffold is a fundamental building block for constructing more complex, often fused, heterocyclic systems. This compound and its derivatives are valuable precursors in these synthetic routes.
One significant application is in the synthesis of pyrimido[1,2-a]benzimidazoles , a class of compounds with a broad range of pharmacological activities nih.govmdpi.com. These fused systems are typically synthesized through multicomponent reactions involving a 2-aminobenzimidazole derivative, an aldehyde, and an active methylene compound like malononitrile nih.govresearchgate.net. While the direct conversion from this compound is less common, modifications to introduce the necessary functional groups (like a 2-amino group) would enable its use in these powerful cyclocondensation reactions.
As previously mentioned, the conversion of the title compound to 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide opens pathways to numerous other heterocycles. This intermediate is widely used to synthesize 1,3,4-oxadiazoles , which are themselves important pharmacophores researchgate.netnih.gov. The synthesis involves the cyclodehydration of diacylhydrazines, which can be formed from the acetohydrazide intermediate nih.gov. The versatility of this approach allows for the incorporation of a wide variety of substituents onto the oxadiazole ring, leading to diverse chemical libraries nih.gov.
Strategies for Compound Library Generation Based on the this compound Scaffold
The generation of compound libraries is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for this purpose, allowing for diversification at multiple positions. A common strategy involves introducing a reactive "handle" onto the benzimidazole core, which can then be used in a variety of coupling reactions to rapidly generate a library of analogs.
A powerful approach involves the synthesis of a halogenated, specifically a bromo-substituted, benzimidazole scaffold. This can be achieved via electrophilic halogenation of the benzene ring as described in section 6.1.2. The resulting bromo-benzimidazole serves as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The bromo-substituted scaffold can be coupled with a wide range of commercially available boronic acids to introduce diverse aryl or heteroaryl substituents at the 5(6)-position of the benzimidazole ring researchgate.netresearchgate.net.
Buchwald-Hartwig Amination: This reaction allows for the coupling of the bromo-scaffold with various anilines or other amines, leading to a library of N-aryl substituted benzimidazoles researchgate.netresearchgate.net.
This strategy, combining functionalization of the benzimidazole ring with subsequent parallel synthesis via cross-coupling reactions, enables the efficient generation of large and diverse compound libraries from a common intermediate derived from the parent this compound structure.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide |
| Hydrazine Hydrate |
| 5-(((1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol |
| Carbon Disulfide |
| N-((1H-benzo[d]imidazol-2-yl)methyl)(5-substituted-1,3,4-oxadiazol-2-yl)methanamine |
| 1,3-oxazepine |
| 2-aminobenzimidazole |
| Malononitrile |
| Boronic acids |
Coordination Chemistry of Methyl 2 1h Benzo D Imidazol 1 Yl Acetate
Ligand Design and Coordination Modes with Metal Ions
Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate is a versatile ligand that can adopt various coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating species. The benzimidazole (B57391) ring provides a nitrogen donor atom, while the acetate (B1210297) group offers potential oxygen donor atoms, allowing for monodentate, bidentate, and potentially multidentate coordination.
The most fundamental coordination mode of this compound involves the donation of the lone pair of electrons from the sp²-hybridized nitrogen atom of the imidazole (B134444) ring to a metal center. This N-coordination is a common feature in the coordination chemistry of benzimidazole derivatives with a variety of transition and main group metals. nih.govirejournals.com The formation of a metal-nitrogen bond is driven by the Lewis basicity of the imidazole nitrogen and the Lewis acidity of the metal ion.
In complexes where the ligand acts as a monodentate donor, it is expected that the primary interaction would be through the imidazole nitrogen. This type of coordination is often observed in complexes with metal halides or other metal salts where the counter-ions remain coordinated to the metal center, satisfying its coordination sphere.
The presence of the methyl acetate group attached to the benzimidazole ring at the N1 position introduces the possibility of bidentate and multidentate coordination. The carbonyl oxygen of the acetate group can act as a second donor site, leading to the formation of a chelate ring with the metal ion. This N,O-bidentate coordination is a well-established binding motif for ligands containing both nitrogen heterocycles and carboxylate or ester functionalities. purdue.eduresearchgate.net
The formation of a stable five- or six-membered chelate ring is a strong driving force for this type of coordination. In the case of this compound, coordination through the imidazole nitrogen and the carbonyl oxygen would result in a stable five-membered chelate ring. This bidentate coordination enhances the stability of the resulting metal complex compared to monodentate coordination.
Furthermore, under certain conditions, such as in the formation of coordination polymers, the ligand could potentially act as a bridging ligand, coordinating to one metal center through the nitrogen atom and to another through the oxygen atom of the acetate group. This could lead to the formation of one-, two-, or three-dimensional coordination polymers. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic routes. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. sapub.org The choice of solvent is crucial as it can influence the solubility of the reactants and the structure of the resulting complex.
The general synthetic procedure would involve dissolving the ligand and the metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as ethanol, methanol, or acetonitrile, followed by stirring or refluxing the mixture. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent.
The coordination of this compound to a metal ion can be effectively monitored and characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy.
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift. For instance, the C=N stretching vibration of the imidazole ring is anticipated to shift to a different frequency upon coordination of the nitrogen atom to the metal ion. nih.govqu.edu.iq Similarly, the C=O stretching frequency of the acetate group would likely shift upon coordination of the carbonyl oxygen to the metal center. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov
UV-Vis Spectroscopy: Electronic spectroscopy can provide information about the coordination environment of the metal ion. The absorption spectra of the complexes are expected to differ from that of the free ligand. The appearance of new absorption bands in the visible region can often be attributed to d-d electronic transitions of the metal ion or to charge transfer transitions between the metal and the ligand. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms are expected to change. For example, the proton signals of the benzimidazole ring and the methylene (B1212753) protons of the acetate group would likely be affected by the coordination to a metal ion.
Based on studies of similar benzimidazole-containing ligands, it can be anticipated that metal complexes of this compound could exhibit various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the complex. nih.govmdpi.com X-ray diffraction studies would be essential to confirm the coordination modes discussed in section 7.1 and to elucidate the packing of the complex molecules in the solid state, including any intermolecular interactions such as hydrogen bonding or π-π stacking. nih.gov
Stability and Thermodynamics of Complex Formation
The stability of metal complexes formed with this compound in solution is a crucial aspect of their coordination chemistry. The stability of these complexes can be quantified by determining their stability constants (log K) or formation constants (log β). These constants provide a measure of the strength of the metal-ligand interaction. ftstjournal.com
Potentiometric titration is a common experimental technique used to determine the stability constants of metal complexes in solution. cu.edu.eg The stability of the complexes is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and electronic configuration), the properties of the ligand (e.g., its basicity and chelation ability), and the reaction conditions (e.g., temperature, pH, and solvent). For transition metal ions, the stability of the complexes often follows the Irving-Williams series. cu.edu.eg
The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can provide further insights into the spontaneity and the driving forces of the complexation reaction. scirp.org These parameters can be determined from the temperature dependence of the stability constants. A negative value of ΔG indicates a spontaneous complex formation process. The values of ΔH and ΔS can reveal whether the complexation is enthalpy-driven or entropy-driven.
Due to the chelate effect, it is expected that the bidentate coordination of this compound would lead to the formation of thermodynamically stable complexes. mdpi.com
Theoretical Studies on Metal-Ligand Bonding and Electronic Structure
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable in elucidating the intricacies of metal-ligand bonding and the electronic structure of coordination compounds involving benzimidazole derivatives. While specific computational studies on metal complexes of this compound are not extensively documented in readily available literature, a wealth of research on closely related benzimidazole-containing ligands provides significant insights into the expected theoretical underpinnings of their coordination behavior.
Computational investigations on benzimidazole derivatives and their metal complexes typically utilize methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP, which are hybrid density functionals. researchgate.net These methods are adept at calculating molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For a hypothetical metal complex of this compound, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles between the metal center and the coordinating atoms of the ligand.
A critical aspect of these theoretical studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the complex. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge transfer interactions between the filled orbitals of the ligand and the vacant orbitals of the metal, and vice versa. acs.org This analysis provides a quantitative measure of the donor-acceptor interactions that contribute to the stability of the metal-ligand bond. acs.org
Furthermore, theoretical calculations can predict and interpret the electronic absorption spectra (UV-Vis spectra) of these complexes. nih.gov Time-dependent DFT (TD-DFT) is often used to calculate the electronic transitions, which helps in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center.
To illustrate the nature of data obtained from such theoretical studies, the following interactive table presents representative calculated parameters for a related benzimidazole complex, as found in the literature.
| Parameter | Calculated Value | Method/Basis Set | Significance |
| Co-N Bond Length | 2.15 Å | B3LYP/LANL2DZ | Indicates the distance between the cobalt center and the coordinating nitrogen of the benzimidazole ring. |
| Co-O Bond Length | 2.08 Å | B3LYP/LANL2DZ | Represents the distance between the cobalt center and a coordinating oxygen atom. |
| N-Co-N Bond Angle | 95.5° | B3LYP/LANL2DZ | Describes the angle between two coordinating nitrogen atoms around the central metal. |
| HOMO Energy | -6.2 eV | CAM-B3LYP/6-311G(d,p) | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |
| LUMO Energy | -1.8 eV | CAM-B3LYP/6-311G(d,p) | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | CAM-B3LYP/6-311G(d,p) | Energy difference between HOMO and LUMO, indicating chemical stability. |
Note: The data in this table is illustrative and based on findings for structurally similar benzimidazole complexes, not specifically this compound.
Exploration of Coordination Compounds in Catalytic Processes
Coordination compounds derived from benzimidazole ligands have demonstrated significant potential in various catalytic processes. The versatility of the benzimidazole scaffold allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. While the catalytic applications of this compound complexes are an emerging area of research, studies on analogous systems highlight the promising catalytic capabilities of this class of compounds.
A prominent area where benzimidazole-ligated metal complexes have shown considerable efficacy is in transfer hydrogenation reactions . Ruthenium(II) complexes bearing various benzimidazole derivatives have been successfully employed as catalysts for the transfer hydrogenation of ketones to the corresponding secondary alcohols. dergi-fytronix.comxjtlu.edu.cntandfonline.com In these reactions, a hydrogen donor, such as 2-propanol, is used to reduce the substrate. tandfonline.com The catalytic cycle is believed to involve the formation of a metal-hydride species, which then transfers the hydride to the carbonyl group of the ketone. The benzimidazole ligand plays a crucial role in stabilizing the ruthenium center and modulating its reactivity.
Another significant application is in oxidation reactions . For instance, ruthenium complexes with benzimidazole-based ligands have been shown to catalytically oxidize alcohols to aldehydes or ketones using an oxidant like hydrogen peroxide. researchgate.net The metal center facilitates the redox process, while the ligand environment influences the catalyst's stability and efficiency.
Furthermore, coordination polymers involving benzimidazole derivatives have been explored as heterogeneous catalysts. A nickel(II) coordination polymer with a 4-(benzoimidazol-1-ylmethyl)benzoic acid ligand has demonstrated good catalytic activity for the cyanosilylation of 4-chlorobenzaldehyde . researchgate.net This reaction is an important carbon-carbon bond-forming reaction in organic synthesis. The porous structure and the accessible active metal sites within the coordination polymer are thought to be key to its catalytic performance.
The following interactive table summarizes the catalytic performance of some representative benzimidazole-containing metal complexes in various reactions, providing a basis for the expected catalytic potential of this compound complexes.
| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |
| [RuCl₂(p-cymene)(L)] (L = benzimidazole derivative) | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | Up to 99 | dergi-fytronix.com |
| [RuCl₂(diphosphane)(L)₂] (L = N-alkylated benzimidazole) | Hydrogenation | Ketones | Alcohols | Moderate to Good | xjtlu.edu.cn |
| [Ni(L)₂]n (L = 4-benzoimidazol-1-ylmethyl)benzoic acid) | Cyanosilylation | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-2-(trimethylsilyloxy)acetonitrile | Good | researchgate.net |
| Ru(bpbp)(pbb)Cl | Oxidation | 1-(1H-benzo[d]imidazol-2-yl)ethanol | 1-(1H-benzo[d]imidazol-2-yl)ethanone | Not specified | researchgate.net |
Note: The catalysts listed in this table are structurally related to complexes of this compound and are presented to illustrate the catalytic potential of this class of compounds.
Exploration of Biological Mechanisms in Vitro Studies Only
Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The benzimidazole (B57391) scaffold is a key structural motif in medicinal chemistry, known for its diverse biological activities which often stem from direct interactions with biological macromolecules. nih.govbiotech-asia.org However, specific experimental data on the molecular interactions of Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate with proteins and nucleic acids are not extensively available in the current scientific literature. The following sections outline the types of in vitro studies that would be necessary to elucidate these interactions.
Receptor Binding Studies in Cell-Free Systems
As of the latest review of scientific literature, specific in vitro receptor binding assays for this compound have not been reported. While various benzimidazole derivatives have been investigated as ligands for a range of receptors, including angiotensin II and cannabinoid receptors, no such data is currently available for this particular compound. diva-portal.org
Enzyme Inhibition Kinetics and Mechanistic Insights (in vitro)
There is a lack of published in vitro studies on the enzyme inhibition kinetics of this compound. The broader class of benzimidazole derivatives has been shown to inhibit various enzymes, including topoisomerases and cyclooxygenases. frontiersin.orgsemanticscholar.org For instance, certain novel benzimidazole/1,2,3-triazole hybrids have been identified as potent EGFR inhibitors. frontiersin.org However, without specific kinetic data for this compound, its potential as an enzyme inhibitor remains uncharacterized.
DNA/RNA Binding Affinity and Modes of Interaction (in vitro)
Specific in vitro studies detailing the binding affinity and interaction modes of this compound with DNA or RNA have not been found in the reviewed scientific literature. While some more complex benzimidazole derivatives, such as bis-benzimidazoles, are known to interact with DNA, this cannot be extrapolated to this compound without direct experimental evidence. aeeisp.com
Cellular Uptake and Intracellular Localization in Cultured Cell Lines
Detailed studies on the cellular uptake and intracellular localization of this compound in cultured cell lines are not currently available in published research. Understanding how a compound enters cells and where it accumulates is crucial for interpreting its biological activity. For other benzimidazole derivatives, cellular uptake has been noted, but specific data for this compound is absent. acs.org
Modulation of Specific Molecular Pathways in in vitro Cellular Models
The ability of this compound to modulate specific molecular pathways in in vitro cellular models has not been specifically documented. Benzimidazole-containing compounds have been reported to affect various signaling pathways involved in cell proliferation and survival. mdpi.com
Induction of Apoptosis in Cultured Cells
While the induction of apoptosis is a known mechanism of anticancer action for many benzimidazole derivatives, there are no specific published studies demonstrating that this compound induces apoptosis in cultured cells. nih.govresearchgate.neteuroasiajournal.org For example, a novel benzimidazole derivative, MBIC, has been shown to promote apoptosis in hepatocellular carcinoma cells. researchgate.net Similarly, zinc(II) complexes containing bis-benzimidazole derivatives have been identified as inducers of apoptosis. rsc.org However, these findings are specific to the tested compounds and cannot be directly attributed to this compound without dedicated research.
Perturbation of Cell Cycle Progression in Cell Lines
There is currently no publicly available scientific literature that has investigated or reported on the in vitro effects of this compound on the cell cycle of any cell lines. Therefore, no data can be presented on its potential to induce cell cycle arrest at any phase (G0/G1, S, or G2/M), nor are there any findings on the molecular mechanisms that would underlie such an effect, such as the modulation of cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.
Impact on Signaling Cascades in Isolated Cellular Systems
Similarly, research on the impact of this compound on intracellular signaling cascades in isolated cellular systems is not present in the available scientific literature. Consequently, there is no information regarding its ability to modulate key signaling pathways that are often implicated in cellular growth, proliferation, and survival, such as the MAPK/ERK, PI3K/Akt, or other relevant signaling networks.
Advanced Applications in Materials Science
Incorporation into Functional Polymers and Copolymers
The structure of Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate allows for its integration into polymeric chains through several synthetic strategies, yielding materials with tailored properties. The ester functional group is a key reactive site for polymerization. Through hydrolysis, the methyl ester can be converted to its corresponding carboxylic acid, 2-(1H-benzo[d]imidazol-1-yl)acetic acid. This carboxylic acid derivative can then serve as a monomer in polycondensation reactions, reacting with diols to form polyesters or with diamines to form polyamides. The incorporation of the benzimidazole (B57391) moiety into the polymer backbone can significantly enhance thermal stability and introduce specific optical and electronic functionalities.
Furthermore, the entire benzimidazole acetate (B1210297) unit can be incorporated as a side chain in polymers. This approach is exemplified by research on related structures, such as conjugated polymers containing ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl) acetate units. researchgate.net Such polymers have demonstrated utility as selective fluorescent chemosensors, in this case for Silver(I) ions. researchgate.net This suggests that polymers functionalized with this compound could be designed for specific sensing applications, where the benzimidazole nitrogen atoms act as binding sites for target analytes, and the resulting interaction modulates the polymer's fluorescence properties.
| Polymer Type | Monomer Derived from this compound | Potential Application |
| Polyesters | 2-(1H-benzo[d]imidazol-1-yl)acetic acid | High-performance plastics |
| Polyamides | 2-(1H-benzo[d]imidazol-1-yl)acetic acid | Thermally stable fibers |
| Vinyl Polymers | Vinyl-functionalized benzimidazole acetate | Fluorescent sensors, functional coatings |
Self-Assembly and Supramolecular Systems Based on this compound
The benzimidazole core is a key player in the formation of ordered, non-covalently bonded superstructures. The physicochemical nature of the benzimidazole ring facilitates molecular assembly through various interactions, including metal coordination, hydrogen bonding, and π-π stacking. researchgate.net These noncovalent interactions can drive the self-assembly of this compound into more complex architectures like liquid crystals, gels, or metal-organic frameworks (MOFs). researchgate.netscispace.com
The imidazole (B134444) portion of the molecule contains two nitrogen atoms that can act as effective coordination sites for metal ions. researchgate.net This allows the compound to function as a ligand, binding to metal centers to create coordination polymers and MOFs. researchgate.net The resulting materials can exhibit diverse structures and properties, such as porosity and catalytic activity, depending on the chosen metal ion and synthesis conditions. researchgate.netmdpi.com
Additionally, the flat, aromatic nature of the benzimidazole ring system promotes π-π stacking interactions, where the electron clouds of adjacent molecules attract one another. This interaction is a significant driving force in the formation of ordered stacks and layers, which are fundamental to the structure of many supramolecular materials. researchgate.net The ester group, particularly after hydrolysis to a carboxylic acid, can participate in strong hydrogen bonding, further directing the self-assembly process and stabilizing the resulting supramolecular architecture.
Table 9.2.1: Interactions Driving Supramolecular Assembly of Benzimidazole Derivatives
| Interaction Type | Participating Group on this compound | Resulting Supramolecular Structure |
|---|---|---|
| Metal Coordination | Imidazole Nitrogen Atoms | Metal-Organic Frameworks (MOFs), Coordination Polymers researchgate.net |
| π-π Stacking | Benzimidazole Aromatic Rings | Molecular Stacks, Liquid Crystals researchgate.net |
Optoelectronic Properties and Potential in Device Applications
Benzimidazole derivatives are a class of heterocyclic compounds that frequently exhibit interesting photophysical and electronic properties, making them candidates for use in optoelectronic devices. nih.gov The benzimidazole scaffold can act as an electron acceptor or donor unit and possesses inherent fluorescence, which can be tuned by chemical modification. researchgate.netarkat-usa.org
Studies on structurally similar compounds, specifically methyl benzimidazole-carboxylates, have revealed their potential as nonlinear optical (NLO) materials. nih.govacs.org NLO materials are crucial for modern technologies like telecommunications and optical data processing, as their optical properties change in response to intense electric fields. acs.org Density Functional Theory (DFT) calculations on a series of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates have shown that these molecules possess significant first hyperpolarizability (β) values, a key metric for NLO performance. nih.govacs.org The charge transfer between different parts of the molecule, investigated through Frontier Molecular Orbital (FMO) analysis, is crucial for these properties. nih.gov
The inherent fluorescence of the benzimidazole core also suggests potential applications in Organic Light-Emitting Diodes (OLEDs). Benzimidazole-based materials can be used as emitters or host materials in the emissive layer of OLEDs. The introduction of the methyl acetate group at the N-1 position can influence the molecule's electronic structure, potentially altering its HOMO/LUMO energy levels and, consequently, its emission color and efficiency. arkat-usa.org
Table 9.3.1: Calculated Electronic Properties of Related Benzimidazole Carboxylate Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (βtot, esu) |
|---|---|---|---|---|
| Compound 2a nih.gov | -7.21 | -2.31 | 4.90 | 1.157 x 10⁻³⁰ |
| Compound 2b nih.gov | -7.13 | -2.77 | 4.36 | 4.545 x 10⁻³⁰ |
| Compound 2c nih.gov | -7.27 | -2.67 | 4.60 | 3.238 x 10⁻³⁰ |
| Compound 2d nih.gov | -7.21 | -2.31 | 4.90 | 1.961 x 10⁻³⁰ |
| Compound 2e nih.gov | -7.32 | -3.10 | 4.22 | 9.098 x 10⁻³⁰ |
Data sourced from DFT calculations on Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. nih.gov
Role as a Precursor for Advanced Functional Materials
This compound serves as a highly adaptable precursor for a wide range of more complex functional materials. Its utility stems from the reactivity of both the benzimidazole ring system and the acetate side chain.
As discussed, hydrolysis of the ester yields a carboxylic acid, which is a foundational building block for creating polyesters and polyamides (Section 9.1). This same carboxylic acid derivative is also an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs). fau.decanterbury.ac.nz MOFs are crystalline, porous materials with exceptionally high surface areas, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com By combining 2-(1H-benzo[d]imidazol-1-yl)acetic acid with various metal ions, it is possible to construct a diverse family of MOFs where the benzimidazole unit can impart specific chemical or photoluminescent properties to the framework. researchgate.net
Beyond hydrolysis, the acetate group can undergo other transformations, such as amidation to produce amide derivatives or reduction to form the corresponding alcohol. Each new derivative presents a unique set of functionalities for further material synthesis. For example, the synthesis of acetylhydrazone derivatives from related benzimidazole acetates has been reported, showcasing the versatility of the ester group for creating complex molecules. researchgate.net
The benzimidazole ring itself can also be modified. Electrophilic substitution on the benzene (B151609) portion of the scaffold allows for the introduction of various functional groups, which can be used to fine-tune the electronic and physical properties of the final material. This chemical tunability makes this compound a strategic starting point for the rational design of materials with precisely controlled characteristics for targeted applications in electronics, sensing, and catalysis.
Future Research Trajectories for Methyl 2 1h Benzo D Imidazol 1 Yl Acetate
Unexplored Synthetic Methodologies and Scalability
The conventional synthesis of Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate typically involves the N-alkylation of benzimidazole (B57391) with an appropriate haloacetate ester, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). chemicalbook.comijpcbs.comchemsrc.com While effective at a laboratory scale, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic methodologies.
Unexplored Methodologies: Future synthetic explorations could pivot towards greener and more advanced techniques. The application of flow chemistry presents a significant opportunity to improve reaction efficiency, safety, and scalability by offering precise control over reaction parameters like temperature, pressure, and reaction time. Another promising avenue is mechanochemistry , which involves solvent-free or low-solvent reactions induced by mechanical force, thereby reducing environmental impact. Furthermore, biocatalysis , using enzymes to perform the N-alkylation, could offer unparalleled selectivity and milder reaction conditions. The development of novel catalytic systems is also a key research direction. This includes the use of earth-abundant metal catalysts, photocatalysis, and advanced nanocatalysts to improve yields and facilitate catalyst recovery and reuse, moving away from traditional stoichiometric reagents. nih.gov For instance, solid-phase synthesis techniques, which have been proven effective for creating libraries of benzimidazole derivatives, could be adapted and optimized for large-scale production. nih.gov
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Flow Chemistry | Improved safety, reproducibility, and scalability; precise process control. | Reactor design, optimization of flow parameters, integration of in-line analysis. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity, energy efficiency. | Screening of milling conditions, understanding reaction mechanisms. |
| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, process optimization. |
| Advanced Catalysis (e.g., Nanocatalysts, Photocatalysis) | High efficiency, catalyst recyclability, novel activation pathways. nih.gov | Development of stable and active catalysts, investigation of light-driven syntheses. |
Discovery of Novel Reactivity and Transformation Pathways
The benzimidazole core is known for its chemical stability, being resistant to strong acids, bases, and oxidation under mild conditions. ijpcbs.comiosrphr.org However, this stability also provides a robust scaffold for exploring novel chemical transformations. Future research will likely focus on unlocking new reactivity pathways for this compound to generate diverse and structurally complex derivatives.
Transformations of the Ester Moiety: The acetate (B1210297) side chain is a prime site for chemical modification. Future investigations could systematically explore:
Amidation: Reaction with a wide range of primary and secondary amines to create a library of corresponding amides, which could exhibit distinct biological properties.
Hydrolysis and Re-esterification: Saponification to the carboxylic acid followed by re-esterification with various alcohols to modulate properties like solubility and cell permeability.
Reduction: Selective reduction of the ester to the corresponding alcohol, 2-(1H-benzo[d]imidazol-1-yl)ethanol, which can serve as a building block for further derivatization.
Claisen Condensation: Reaction with other esters to form β-keto esters, introducing greater complexity to the side chain.
Modifications of the Benzimidazole Core: While the ring is stable, specific positions can be targeted for functionalization. Research into C-H activation at the C2 position of the imidazole (B134444) ring or at positions on the benzene (B151609) ring could provide direct routes to new derivatives without the need for pre-functionalized starting materials. Electrophilic substitution reactions (e.g., nitration, halogenation) on the benzene ring could also be explored under controlled conditions to yield substituted analogues. chemicalbook.com An intriguing area for exploration is the potential for N-alkylation-induced ring-opening of the benzimidazole core under specific conditions, a phenomenon that has been observed for other benzimidazole derivatives and could lead to completely new molecular scaffolds. researchgate.net
Advancements in Computational Modeling and Predictive Capabilities
In silico methodologies are integral to modern drug discovery and materials science, and their application to the study of this compound and its derivatives is a burgeoning field. ijpsjournal.com Future research will focus on leveraging advancements in computational power and algorithms to build more accurate and predictive models.
Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies will continue to be refined. The development of 2D and 3D-QSAR models, using techniques like Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), can help elucidate the structural requirements for specific biological activities and predict the potency of novel derivatives before their synthesis. pnrjournal.comresearchgate.net Molecular docking simulations are crucial for predicting the binding interactions of benzimidazole derivatives with various biological targets, such as enzymes and receptors, providing insights into their mechanism of action. plantarchives.orgresearchgate.netnih.gov
Molecular Dynamics and Quantum Mechanics: Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex, assessing its stability over time. nih.gov Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the rational design of new compounds with desired characteristics. acs.org
Emerging Computational Approaches: The integration of artificial intelligence (AI) and machine learning (ML) represents the next frontier. These technologies can be used to analyze vast datasets to identify complex structure-activity relationships, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties with greater accuracy, and even propose novel molecular structures with a high probability of desired activity. ijpsjournal.com
| Computational Method | Application | Anticipated Advancements |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., kinases, DNA gyrase, FtsZ). ijpsjournal.comnih.gov | Improved scoring functions, incorporation of protein flexibility. |
| QSAR | Developing predictive models for biological activity (e.g., antifungal, anticancer). pnrjournal.comresearchgate.net | Integration of larger datasets, application of machine learning algorithms. |
| ADMET Prediction | In silico assessment of drug-likeness and pharmacokinetic profiles. plantarchives.orgnih.gov | More accurate models for metabolism and toxicity prediction using AI. |
| Molecular Dynamics (MD) | Assessing the stability of ligand-receptor complexes. nih.gov | Longer simulation times, enhanced sampling techniques. |
| Density Functional Theory (DFT) | Investigating electronic properties, reactivity, and NLO properties. acs.org | Application to larger systems and reaction mechanism studies. |
Identification of Undiscovered Biological Mechanisms (in vitro)
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov Derivatives have demonstrated activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. iosrphr.org A key future trajectory for this compound is the systematic in vitro exploration for novel biological activities and mechanisms of action.
High-Throughput Screening (HTS): A primary avenue for discovery involves subjecting this compound and a library of its derivatives to HTS against diverse panels of biological targets. This could include screens against various cancer cell lines, pathogenic bacteria and fungi, and a broad range of enzymes, such as kinases, proteases, and metabolic enzymes. nih.gov This unbiased approach could uncover entirely new therapeutic applications. For example, different benzimidazole derivatives have been identified as inhibitors of targets as diverse as topoisomerases, poly(ADP-ribose) polymerase (PARP), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govelsevierpure.comnih.gov
"Omics" Approaches for Target Deconvolution: To move beyond phenotypic screening and identify specific molecular targets, modern systems biology approaches will be critical.
Chemoproteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct protein targets of the compound in a cellular lysate.
Transcriptomics (RNA-seq) and Proteomics: Analyzing changes in gene and protein expression in cells treated with the compound can help to elucidate the downstream pathways and biological processes that are affected, providing clues to its mechanism of action. This can help identify if the compound induces apoptosis, DNA damage, or other cellular responses. nih.gov
Epigenetic Targets: Given that some benzimidazole derivatives act as epigenetic modulators, future studies could investigate the potential of this compound to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases. researchgate.net
Integration into Emerging Technologies and Interdisciplinary Research Fields
The unique physicochemical properties of the benzimidazole scaffold position this compound and its derivatives as valuable candidates for applications beyond traditional pharmacology. Future research will likely see its integration into materials science, nanotechnology, and chemical biology.
Materials Science: Computational studies have predicted that certain benzimidazole derivatives possess significant nonlinear optical (NLO) properties. acs.org This suggests a potential application in optoelectronics and photonics. Future research could involve the synthesis and characterization of derivatives of this compound to evaluate their NLO response, potentially leading to the development of new materials for high-tech applications like optical switching and data storage. acs.org
Nanotechnology: The benzimidazole moiety can be used as a ligand to functionalize nanoparticles. Derivatives of this compound could be anchored to gold nanoparticles or quantum dots for applications in targeted drug delivery, bio-imaging, or as components of novel diagnostic sensors.
Chemical Biology: The ability of the benzimidazole core to interact with biological macromolecules can be harnessed to create new chemical tools. By incorporating fluorescent tags or reactive groups into the this compound structure, researchers could develop molecular probes to visualize specific proteins or cellular structures, or affinity-based labels to map protein-protein interactions within the cell.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
